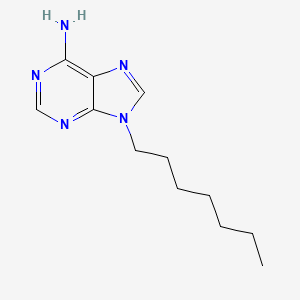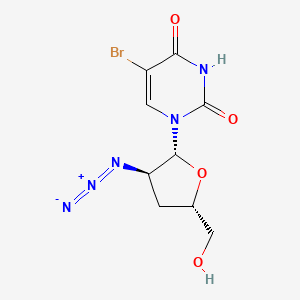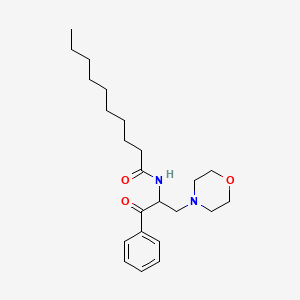
1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone is a complex organic compound with the molecular formula C34H34N2O6. This compound is part of the anthraquinone family, known for their diverse applications in dyes, pigments, and pharmaceuticals .
Preparation Methods
The synthesis of 1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone involves multiple steps. One common method includes the reaction of anthraquinone with 2-(3,4-dimethoxyphenyl)ethylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained in good yield . Industrial production methods may involve large-scale synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer drugs .
Comparison with Similar Compounds
1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone can be compared with other anthraquinone derivatives such as:
1,4-Bis((2-(dimethylamino)ethyl)amino)anthra-9,10-quinone: Similar in structure but with different substituents, leading to varied chemical properties and applications.
9,10-Bis(phenylethynyl)anthracene: Another anthraquinone derivative with distinct photophysical properties. The uniqueness of this compound lies in its specific substituents, which impart unique chemical and biological properties.
Properties
CAS No. |
65271-76-3 |
|---|---|
Molecular Formula |
C34H34N2O6 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
1,4-bis[2-(3,4-dimethoxyphenyl)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C34H34N2O6/c1-39-27-13-9-21(19-29(27)41-3)15-17-35-25-11-12-26(36-18-16-22-10-14-28(40-2)30(20-22)42-4)32-31(25)33(37)23-7-5-6-8-24(23)34(32)38/h5-14,19-20,35-36H,15-18H2,1-4H3 |
InChI Key |
KKQFYAVZLHDHDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC(=C(C=C4)OC)OC)C(=O)C5=CC=CC=C5C3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


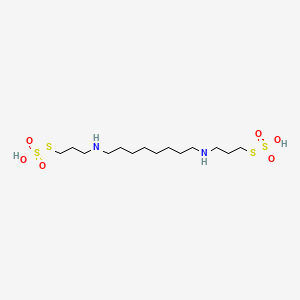
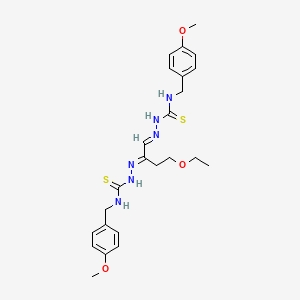
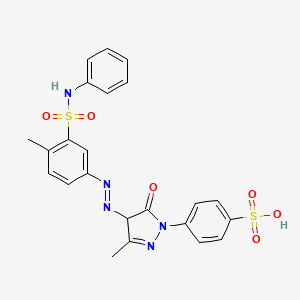

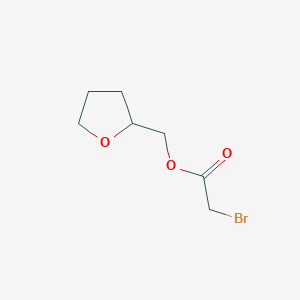
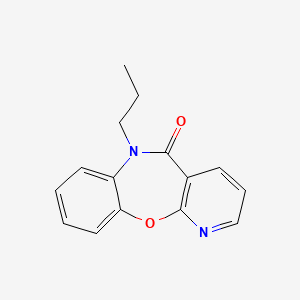
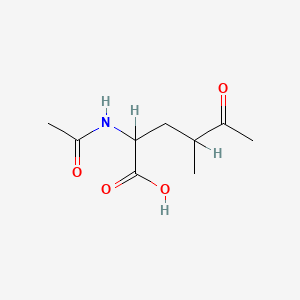

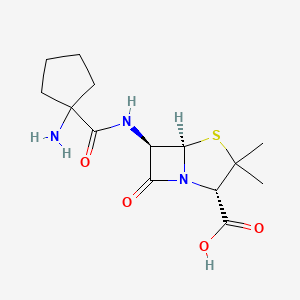
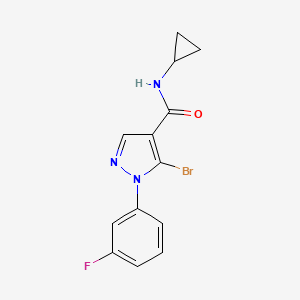
methanone](/img/structure/B12802724.png)
